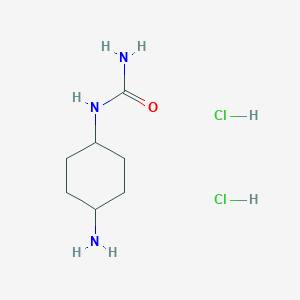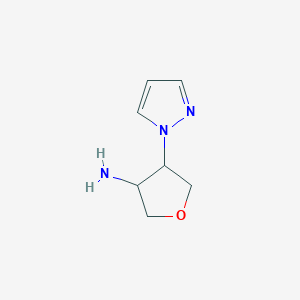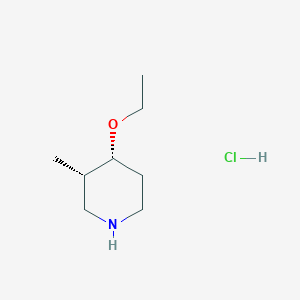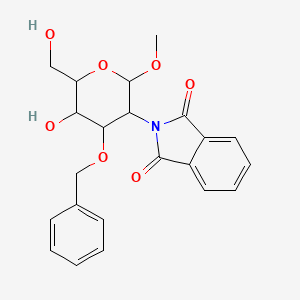
cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclobutyl derivatives with pyrazole intermediates. One common method includes the alkylation of 1,5-dimethyl-1H-pyrazole with cyclobutyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions on the pyrazole ring could introduce various functional groups.
Applications De Recherche Scientifique
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclobutyl(1H-pyrazol-3-yl)methanol
- 1,5-Dimethyl-1H-pyrazol-3-yl)methanol
- Cyclobutyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol
Uniqueness
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both cyclobutyl and pyrazole moieties, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
cyclobutyl-(1,5-dimethylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C10H16N2O/c1-7-6-9(11-12(7)2)10(13)8-4-3-5-8/h6,8,10,13H,3-5H2,1-2H3 |
Clé InChI |
CKGHZPIIIRETTP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)C(C2CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B12312410.png)
![(2R,3S,4R,5R,6S)-5-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-2-(hydroxymethyl)oxane-3,4-diol trihydrochloride](/img/structure/B12312412.png)

![rac-tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate, cis](/img/structure/B12312428.png)

![N-(Benzo[d]thiazol-2-ylmethyl)-2-methoxyacetamide](/img/structure/B12312440.png)
